

Compound 7w (NNRT-IN-2): A Technical Overview for HIV Research

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Compound of Interest

Compound Name: *Nnrt-IN-2*

Cat. No.: *B15568513*

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Introduction:

Compound 7w, also known as **NNRT-IN-2**, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant efficacy against wild-type HIV-1 and a range of drug-resistant mutant strains.[1][2][3][4] Developed as part of a series of novel heterocycle-substituted 4-anilinetetrahydroquinoline-2-one (ATDP) analogs, compound 7w exhibits a highly favorable preclinical profile, characterized by high potency, a large therapeutic window, and improved physicochemical properties compared to its predecessors.[3][5][6] This technical guide provides a comprehensive overview of compound 7w, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Data Summary

The following tables summarize the key quantitative data for compound 7w, facilitating comparison with other relevant compounds.

Table 1: In Vitro Anti-HIV-1 Activity of Compound 7w

Parameter	Value	Reference Compound(s)
EC50 (Wild-Type HIV-1)	22 nM	DOR: Potent, ZLM-66: Potent[3]
CC50 (MT-4 cells)	273.95 μ M	ZLM-66: 26.45 μ M[3]
Selectivity Index (SI)	12,497.73	ZLM-66: 2019.80[3][6][7]

Table 2: In Vitro Activity of Compound 7w Against NNRTI-Resistant HIV-1 Strains

Mutant Strain	EC50 (nM)
L100I	35
K103N	45
Y181C	140
Y188L	5350
E138K	60
K103N + Y181C	120

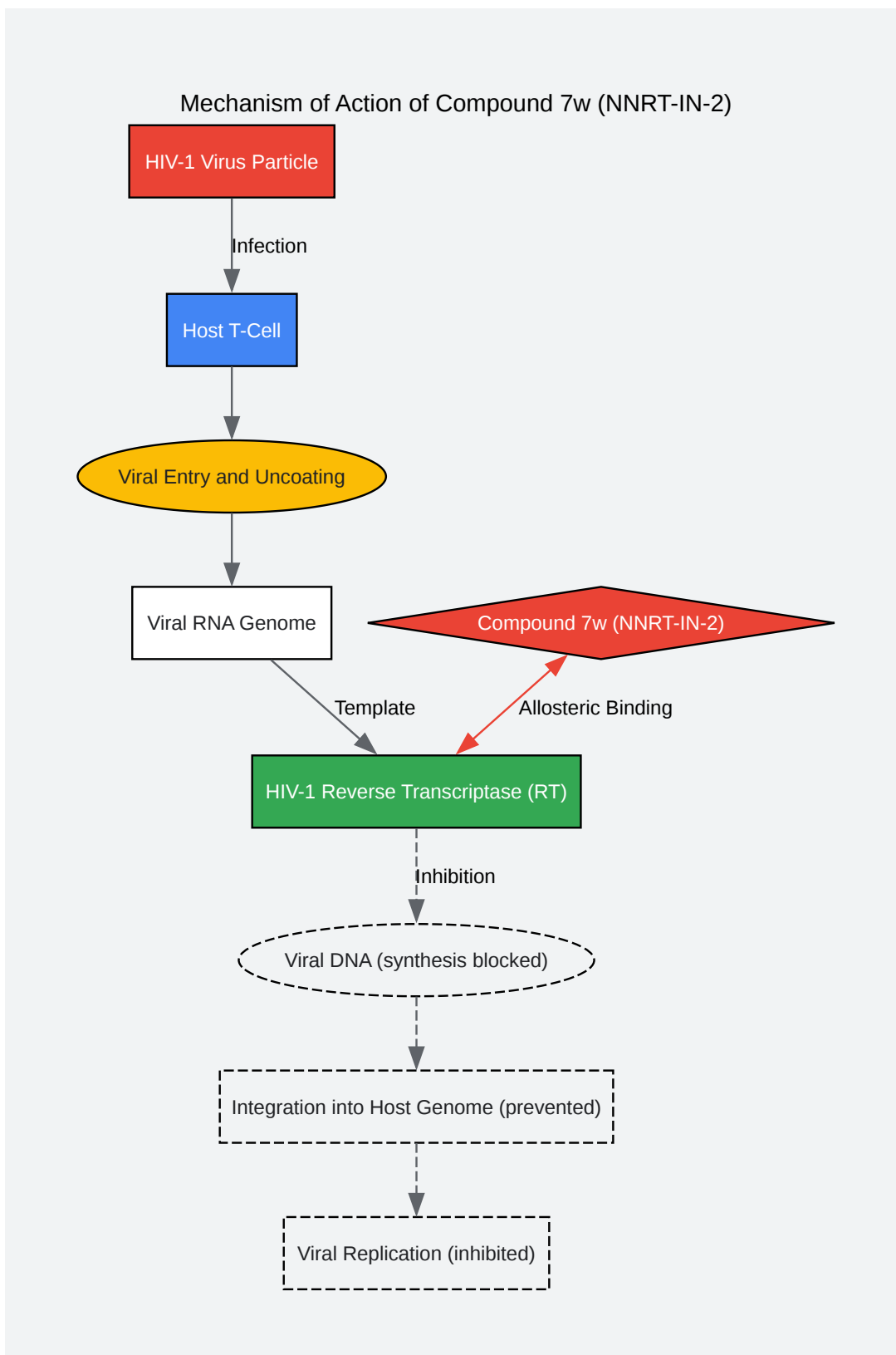
Data extracted from Zhao et al.[3]

Table 3: Physicochemical and Pharmacokinetic Properties of Compound 7w

Parameter	Value	Comparison
Aqueous Solubility	4472 μ g/mL	ZLM-66: 1.9 μ g/mL[3][6][7]
logP	0.59	ZLM-66: 3.12[3][5]
Oral Bioavailability (F) in rats	27.1%	Not specified for ZLM-66[3][6][7]
CYP and hERG insensitivity	Insensitive	Favorable safety profile[1][2][3][4]

Mechanism of Action

Compound 7w functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.



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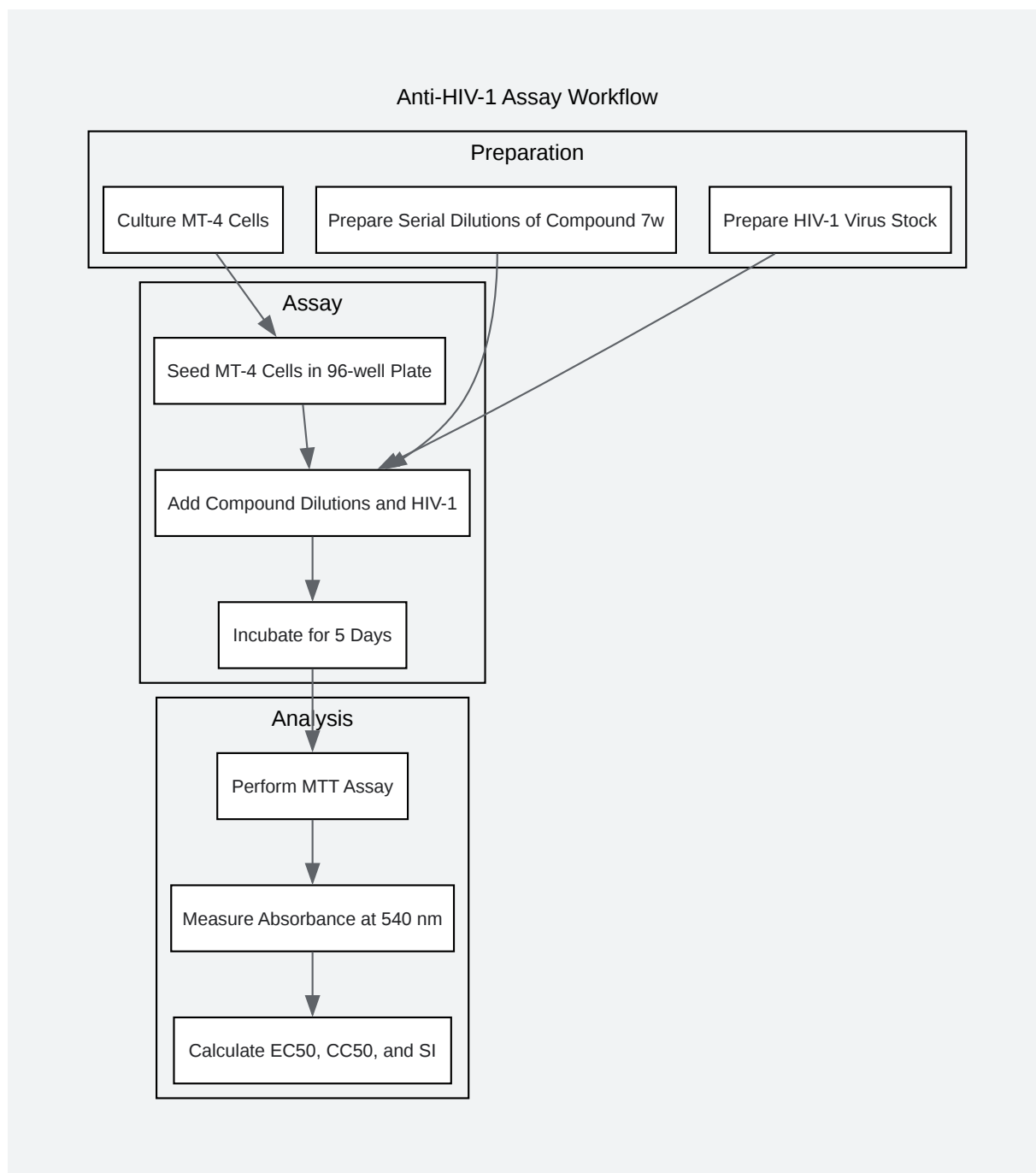
Caption: Mechanism of action of Compound 7w as an NNRTI.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compound 7w.

Anti-HIV-1 Assay (MT-4 Cells)

- **Cell Culture:** MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 0.1% sodium bicarbonate.
- **Virus Preparation:** A high-titer stock of HIV-1 (IIIB strain for wild-type) is prepared and quantified.
- **Assay Procedure:**
 - MT-4 cells are seeded in a 96-well plate at a density of 6×10^5 cells/mL.
 - Serial dilutions of compound 7w are added to the wells.
 - A predetermined amount of HIV-1 virus stock is added to infect the cells.
 - The plate is incubated for 5 days at 37°C in a 5% CO₂ incubator.
- **Endpoint Measurement:** The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is read at 540 nm.
- **Data Analysis:** The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, are calculated from dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.



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Caption: Workflow for the in vitro anti-HIV-1 assay.

Reverse Transcriptase (RT) Inhibition Assay

- **Enzyme and Substrate Preparation:** Recombinant HIV-1 RT is purified. A poly(rA)-oligo(dT) template-primer is used as the substrate.
- **Assay Procedure:**
 - The reaction is carried out in a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and EGTA.
 - Serial dilutions of compound 7w are pre-incubated with the HIV-1 RT enzyme.
 - The reaction is initiated by adding the poly(rA)-oligo(dT) substrate and [³H]TTP.
 - The mixture is incubated at 37°C.
- **Endpoint Measurement:** The reaction is stopped by adding cold trichloroacetic acid (TCA). The precipitated radiolabeled DNA is collected on glass fiber filters, and the radioactivity is measured using a scintillation counter.
- **Data Analysis:** The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits RT activity by 50%, is determined from the dose-response curve.

Aqueous Solubility Determination

- **Sample Preparation:** An excess amount of compound 7w is added to a phosphate buffer solution (pH 7.4).
- **Equilibration:** The suspension is shaken at room temperature for 24 hours to ensure equilibrium.
- **Separation:** The saturated solution is filtered to remove undissolved solid.
- **Quantification:** The concentration of compound 7w in the filtrate is determined by a validated analytical method, such as high-performance liquid chromatography (HPLC).

In Vivo Pharmacokinetic Study in Rats

- **Animal Model:** Male Sprague-Dawley rats are used for the study.

- Drug Administration:
 - Intravenous (IV) group: Compound 7w is administered as a single dose via the tail vein.
 - Oral (PO) group: Compound 7w is administered as a single dose by oral gavage.
- Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points after drug administration.
- Sample Processing: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of compound 7w in the plasma samples is quantified using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters, including half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the concentration-time curve (AUC), are calculated. The oral bioavailability (F) is determined by the ratio of the dose-normalized AUC after oral administration to that after intravenous administration.

Conclusion

Compound 7w (**NNRT-IN-2**) represents a significant advancement in the development of NNRTIs for the treatment of HIV-1 infection.[3] Its high potency against both wild-type and resistant strains, coupled with its improved solubility and favorable pharmacokinetic profile, makes it a promising candidate for further clinical investigation.[3][6][7] The detailed data and protocols presented in this guide provide a valuable resource for researchers and drug developers working in the field of HIV therapeutics.

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